molecular formula C6H9FO2 B2795290 3-Fluoro-3-methylcyclobutanecarboxylic acid CAS No. 1613330-60-1

3-Fluoro-3-methylcyclobutanecarboxylic acid

Cat. No. B2795290
CAS RN: 1613330-60-1
M. Wt: 132.134
InChI Key: ZABOQQDLGWHBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-methylcyclobutanecarboxylic acid is a cyclic organic acid. It has a molecular formula of C6H9FO2 and a molecular weight of 132.13 .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-3-methylcyclobutanecarboxylic acid consists of a cyclobutane ring with a carboxylic acid group and a fluoromethyl group attached .


Chemical Reactions Analysis

The specific chemical reactions involving 3-Fluoro-3-methylcyclobutanecarboxylic acid are not detailed in the available resources .


Physical And Chemical Properties Analysis

3-Fluoro-3-methylcyclobutanecarboxylic acid is a solid substance . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Diagnostic Imaging in Oncology

3-Fluoro-3-methylcyclobutanecarboxylic acid derivatives, particularly when labeled with fluorine-18, have shown significant promise in the field of oncological imaging. These compounds, through positron emission tomography (PET), have been utilized for the noninvasive imaging of various cancers, including prostate and brain tumors. The utility of these radiotracers, such as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-[18F]FACBC), extends to the detection of pulmonary lesions and the differentiation of malignant from inflammatory lesions, as demonstrated in a study where uptake characteristics of anti-3-[18F]FACBC in lung carcinoma were analyzed. The tracer was found to have higher uptake in malignant lesions compared to inflammatory ones, suggesting its potential in characterizing pulmonary lesions (Amzat et al., 2013).

Improved Synthesis for Clinical Use

The synthesis and development of these compounds for clinical use have been a focus of research to enhance their availability and efficacy in imaging studies. An improved synthesis approach for the precursor of anti-[18F]FACBC has been developed, showing high stereoselectivity and suitability for large-scale preparations. This advancement facilitates the automated radiosynthesis of anti-[18F]FACBC, increasing its yield and purity for human use, thereby supporting its application in tumor imaging with PET (McConathy et al., 2003).

Physicochemical and Transport Properties

Research into the physicochemical properties of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids has provided insights into their behavior and potential modifications for enhanced imaging capabilities. For instance, understanding the pKa values and interactions with fluorine atoms aids in optimizing these compounds for better imaging contrast and specificity in PET scans (Chernykh et al., 2016).

Clinical Trials and Diagnostic Performance

Clinical trials have underscored the value of 3-fluoro-3-methylcyclobutanecarboxylic acid derivatives in oncology. For example, anti-3-[18F]FACBC PET/CT has demonstrated high sensitivity and specificity in detecting recurrent prostate carcinoma, offering a non-invasive, metabolic imaging technique that surpasses traditional imaging methods in diagnosing prostate carcinoma relapse (Ren et al., 2016). Furthermore, the exploration of transport mechanisms and intracellular fate of these compounds in prostate cancer cells provides a foundation for understanding their diagnostic capabilities and limitations (Okudaira et al., 2011).

Mechanism of Action

Target of Action

It’s known that this compound is used in the suzuki–miyaura coupling reaction , which suggests that its targets could be the transition metal catalysts used in this reaction.

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 3-Fluoro-3-methylcyclobutanecarboxylic acid likely interacts with the transition metal catalysts. The reaction involves the coupling of two organic groups, one of which is transferred from boron to palladium

Biochemical Pathways

Given its use in the suzuki–miyaura coupling reaction, it’s likely involved in the formation of carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

Given its use in the suzuki–miyaura coupling reaction, it’s likely involved in the formation of carbon-carbon bonds , which could have various effects depending on the specific context of the reaction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-3-methylcyclobutanecarboxylic acid. For instance, the compound should be stored in a refrigerator , suggesting that temperature can affect its stability. Furthermore, the compound is used in reactions that require mild and functional group tolerant conditions , indicating that the chemical environment can influence its action and efficacy.

Safety and Hazards

The safety data sheet for 3-Fluoro-3-methylcyclobutanecarboxylic acid indicates that it is for research use only and not for medicinal or household use . In case of exposure, the recommended first aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .

properties

IUPAC Name

3-fluoro-3-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABOQQDLGWHBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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